molecular formula C18H15FN2OS B12150638 (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12150638
M. Wt: 326.4 g/mol
InChI Key: NXXDSENAVHOGLO-YBEGLDIGSA-N
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Description

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, featuring a thiazole ring and fluorobenzylidene moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Fluorobenzylidene Group: The thiazole intermediate is then reacted with 3-fluorobenzaldehyde in the presence of a base to form the desired benzylidene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.

    4-Iodobenzoic Acid: An isomer of iodobenzoic acid with an iodine atom attached to the benzene ring.

Uniqueness

(5Z)-2-[(2,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one is unique due to its combination of a thiazole ring, fluorobenzylidene moiety, and dimethylphenylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H15FN2OS

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylphenyl)imino-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15FN2OS/c1-11-6-7-15(12(2)8-11)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-

InChI Key

NXXDSENAVHOGLO-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)C

Origin of Product

United States

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